

Application Note: LC-MS/MS Analysis of (+)-Matairesinol in Food Samples

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Compound of Interest

Compound Name: (+)-Matairesinol

Cat. No.: B1153668

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Matairesinol is a lignan, a type of phytoestrogen, found in a variety of plant-based foods, including whole grains, seeds, vegetables, and fruits.^{[1][2][3][4]} Lignans are of significant interest in nutrition and drug development due to their potential health benefits, which are primarily attributed to their antioxidant and estrogenic/antiestrogenic activities. After ingestion, plant lignans like matairesinol are metabolized by the gut microbiota into enterolignans, such as enterodiols and enterolactone, which are readily absorbed and may play a role in reducing the risk of chronic diseases, including certain cancers and cardiovascular diseases.

Given the interest in the health effects of lignans, accurate and sensitive quantification of **(+)-Matairesinol** in food is crucial for dietary intake assessment and for quality control of functional foods and nutraceuticals. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.^{[1][4]} This application note provides a detailed protocol for the extraction and quantification of **(+)-Matairesinol** in various food matrices using LC-MS/MS.

Quantitative Data Presentation

The concentration of **(+)-Matairesinol** can vary significantly among different food products. The following table summarizes the reported concentrations of **(+)-Matairesinol** in a selection of food items.

Food Category	Food Item	Matairesinol Content (μ g/100g)	References
Seeds	Flaxseed	550	Taylor & Francis
Sesame Seeds	4.8 - 29,331 (as part of total lignans)	Cambridge University Press & Assessment, (PDF) Chromatographic analysis of lignans - ResearchGate	
Cereal Products	Rye Flour	1.7	(PDF) Chromatographic analysis of lignans - ResearchGate
Whole Grain Bread	0.31	Phenol-Explorer	
Refined Flour Bread	1.23	Phenol-Explorer	
Rye Bread	20	Phenol-Explorer	
Vegetables	Broccoli	Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods.	Milder et al., 2004
Curly Kale	0.1	(PDF) Chromatographic analysis of lignans - ResearchGate	

Fruits	Strawberry	0.8	(PDF) Chromatographic analysis of lignans - ResearchGate
Beverages	Green Tea	2.0	(PDF) Chromatographic analysis of lignans - ResearchGate
Red Wine (μ g/100ml)	91 (as part of total lignans)	Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed	
White Wine (μ g/100ml)	2.68	Phenol-Explorer	

Note: Lignan content in food can be influenced by factors such as plant variety, growing conditions, and processing methods.

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of **(+)-Matairesinol** from food samples. The protocol is based on established methods involving alkaline hydrolysis to release conjugated lignans, followed by enzymatic treatment and purification.^{[1][5]}

Sample Preparation

The sample preparation procedure aims to extract both free and glycosidically bound matairesinol from the food matrix.

Materials and Reagents:

- Methanol (HPLC grade)
- Water (LC-MS grade)
- Sodium Hydroxide (NaOH)
- Acetic Acid (glacial)
- Diethyl ether (analytical grade)
- **(+)-Matairesinol** analytical standard
- Matairesinol-d6 (internal standard)
- β -Glucuronidase/Sulfatase from *Helix pomatia* (e.g., Sigma-Aldrich Type H-2, ~100,000 units/mL β -glucuronidase activity)
- Sodium acetate buffer (0.1 M, pH 5.0)
- Nitrogen gas

Protocol:

- Homogenization: Homogenize the food sample to a fine powder or paste. For dry samples, a grinder is suitable. For high-moisture samples, freeze-drying prior to grinding is recommended.
- Alkaline Hydrolysis:
 - Weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.
 - Add a known amount of the internal standard (Matairesinol-d6) solution.
 - Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.[6]
 - Cap the tube tightly and vortex thoroughly.
 - Incubate at 60°C for 1 hour with occasional vortexing to release ester-bound lignans.

- Neutralization and Enzymatic Hydrolysis:
 - Cool the tube to room temperature.
 - Neutralize the extract by adding 0.5 mL of 3 M acetic acid.
 - Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).
 - Add 50 μ L of β -Glucuronidase/Sulfatase from *Helix pomatia*. The exact amount may need optimization depending on the enzyme batch activity.[\[7\]](#)
 - Incubate at 37°C overnight (approximately 16 hours) to hydrolyze glycosidic bonds.
- Liquid-Liquid Extraction:
 - Add 10 mL of diethyl ether to the tube.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes to separate the phases.
 - Carefully transfer the upper ether layer to a clean tube.
 - Repeat the extraction of the aqueous phase with another 10 mL of diethyl ether.
 - Combine the ether extracts.
- Evaporation and Reconstitution:
 - Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen gas at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).
 - Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Typical):

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Column Temp.	40°C
Injection Vol.	5 μ L
Gradient	Time (min)
0.0	
2.0	
10.0	
12.0	
14.0	
14.1	
18.0	

Note: The gradient may require optimization based on the specific column and instrument used.

MS/MS Parameters (Typical):

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
Capillary Voltage	3.0 kV
Source Temp.	150°C
Desolvation Temp.	350°C
Gas Flow Rates	Optimized for the specific instrument
MRM Transitions	Compound
(+)-Matairesinol	
Matairesinol-d6	

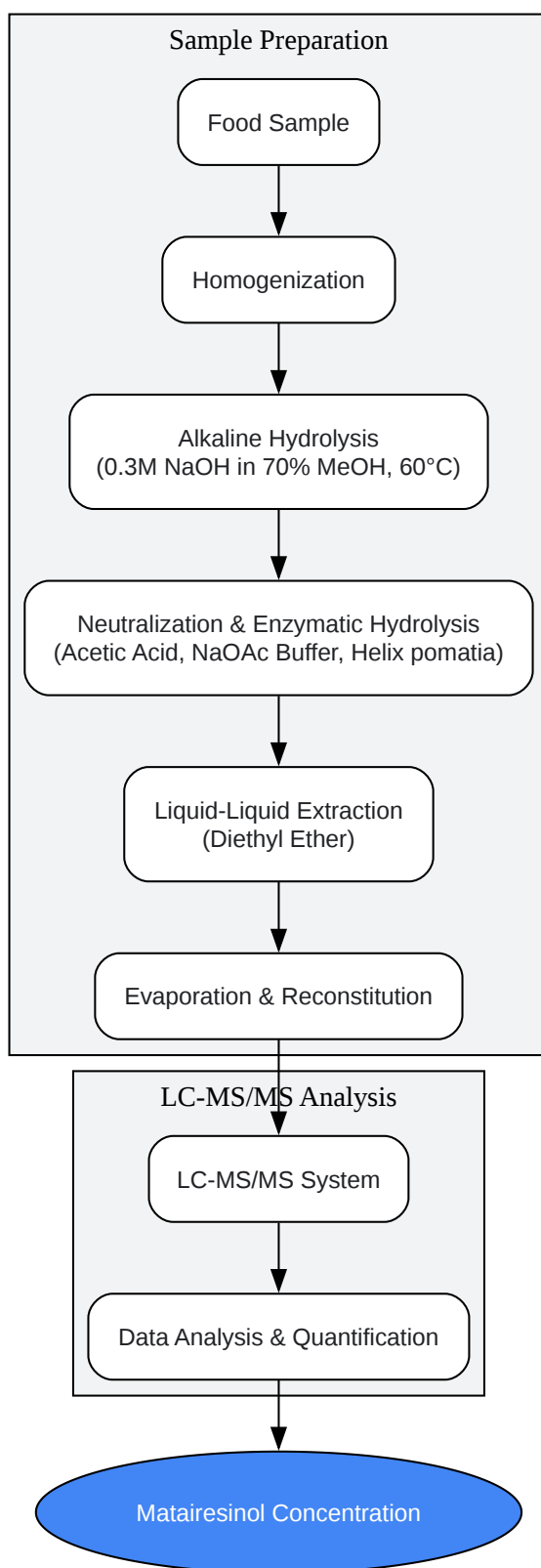
Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of **(+)-Matairesinol** and its deuterated internal standard.

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards of **(+)-Matairesinol** in the initial mobile phase, each containing a constant concentration of the internal standard (Matairesinol-d6).
- Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of **(+)-Matairesinol** in the food samples is then determined from this calibration curve.

Visualizations

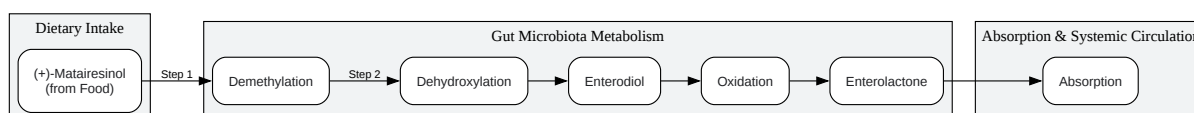
Experimental Workflow



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Caption: Experimental workflow for LC-MS/MS analysis of **(+)-Matairesinol**.

Metabolic Pathway of (+)-Matairesinol



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Caption: Metabolic conversion of **(+)-Matairesinol** by gut microbiota.

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